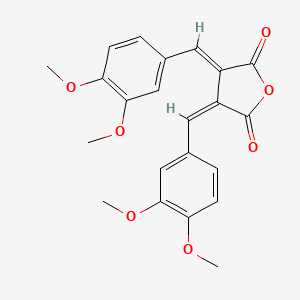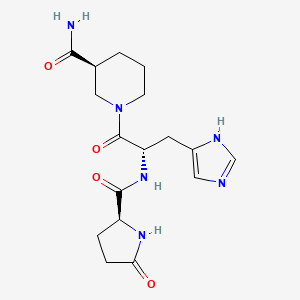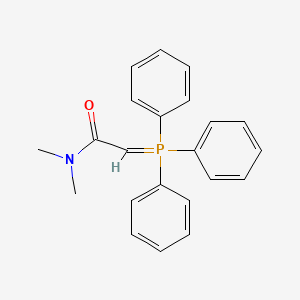
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide is an organic compound with the molecular formula C22H22NOP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound. The typical reaction involves the use of triphenylphosphine and a suitable carbonyl precursor under controlled conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (triphenylphosphoranylidene)acetate
- N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide
- (Triphenylphosphoranylidene)acetaldehyde
Uniqueness
N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique properties make it a valuable reagent in various synthetic applications .
Eigenschaften
CAS-Nummer |
58131-63-8 |
|---|---|
Molekularformel |
C22H22NOP |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C22H22NOP/c1-23(2)22(24)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI-Schlüssel |
GRXDBIYSDWGQPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

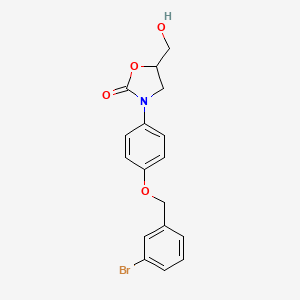
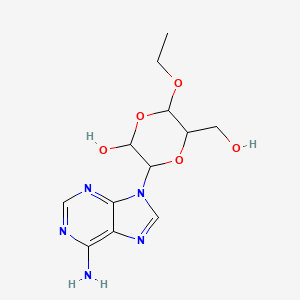

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
